molecular formula C12H7N7O2 B10951254 2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10951254
M. Wt: 281.23 g/mol
InChI Key: RKWUZZQZJXVUGT-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 4-nitrophenyl group. The compound’s structure imparts it with unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under specific conditions. For instance, the reaction between enaminonitriles and benzohydrazides under microwave-mediated conditions has been reported to yield triazolo[1,5-a]pyridine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Cyclization: The core structure allows for further cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7N7O2

Molecular Weight

281.23 g/mol

IUPAC Name

4-(4-nitrophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H7N7O2/c20-19(21)8-3-1-7(2-4-8)10-15-12-9-5-14-16-11(9)13-6-18(12)17-10/h1-6H,(H,14,16)

InChI Key

RKWUZZQZJXVUGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4)[N+](=O)[O-]

Origin of Product

United States

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